N-(Propan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
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Overview
Description
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic compound that features a unique combination of functional groups, including an oxazole ring and a trimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the protection of hydroxyl groups, followed by cyclization using reagents like NaIO4 and olefination via the HEW-Wittig method .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents like NaBH4, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups to the trimethoxyphenyl moiety .
Scientific Research Applications
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The oxazole ring may also contribute to the compound’s bioactivity by interacting with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule targeting agent with a trimethoxyphenyl moiety.
Uniqueness
N-Isopropyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its combination of an oxazole ring and a trimethoxyphenyl group, which provides a distinct pharmacophore with potential multi-activity and specific targeting capabilities .
Properties
CAS No. |
89205-17-4 |
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Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
N-propan-2-yl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H20N2O5/c1-9(2)18-16(19)13-14(23-8-17-13)10-6-11(20-3)15(22-5)12(7-10)21-4/h6-9H,1-5H3,(H,18,19) |
InChI Key |
MGSHHKHRCAUIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(OC=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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